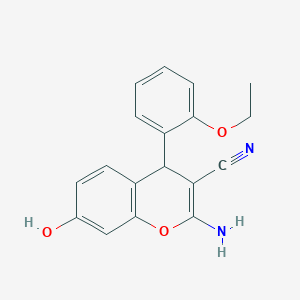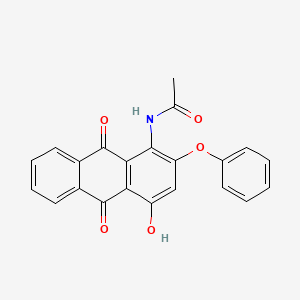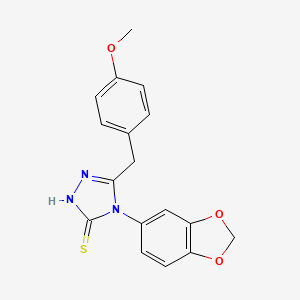methylidene]-3-nitrobenzamide](/img/structure/B14942312.png)
4-chloro-N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino](naphthalen-1-ylamino)methylidene]-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N’‘-(4-CHLORO-3-NITROBENZOYL)-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(1-NAPHTHYL)GUANIDINE” is a complex organic compound that features a combination of aromatic and heterocyclic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N’‘-(4-CHLORO-3-NITROBENZOYL)-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(1-NAPHTHYL)GUANIDINE” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-chloro-3-nitrobenzoic acid, 4,6-dimethyl-2-pyrimidine, and 1-naphthylamine. These intermediates are then subjected to condensation reactions, often under controlled temperature and pH conditions, to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, advanced purification techniques, and large-scale reaction vessels to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
“N’‘-(4-CHLORO-3-NITROBENZOYL)-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(1-NAPHTHYL)GUANIDINE” can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chlorine atom could result in various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Used in the development of advanced materials or as a component in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of “N’‘-(4-CHLORO-3-NITROBENZOYL)-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(1-NAPHTHYL)GUANIDINE” would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
N’‘-(4-CHLORO-3-NITROBENZOYL)-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(1-NAPHTHYL)GUANIDINE: shares structural similarities with other guanidine derivatives and aromatic compounds.
N-(4-CHLORO-3-NITROBENZOYL)-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE: A similar compound lacking the naphthyl group.
N-(4-CHLORO-3-NITROBENZOYL)-N’-(1-NAPHTHYL)GUANIDINE: A similar compound lacking the pyrimidinyl group.
Uniqueness
The uniqueness of “N’‘-(4-CHLORO-3-NITROBENZOYL)-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(1-NAPHTHYL)GUANIDINE” lies in its specific combination of functional groups and aromatic structures, which may confer unique chemical properties and biological activities compared to other similar compounds.
Propiedades
Fórmula molecular |
C24H19ClN6O3 |
|---|---|
Peso molecular |
474.9 g/mol |
Nombre IUPAC |
4-chloro-N-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-naphthalen-1-ylcarbamimidoyl]-3-nitrobenzamide |
InChI |
InChI=1S/C24H19ClN6O3/c1-14-12-15(2)27-23(26-14)30-24(28-20-9-5-7-16-6-3-4-8-18(16)20)29-22(32)17-10-11-19(25)21(13-17)31(33)34/h3-13H,1-2H3,(H2,26,27,28,29,30,32) |
Clave InChI |
VOXCLHYSEJAIAK-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC(=NC(=N1)/N=C(\NC2=CC=CC3=CC=CC=C32)/NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C |
SMILES canónico |
CC1=CC(=NC(=N1)N=C(NC2=CC=CC3=CC=CC=C32)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-chlorophenyl)-6-[(E)-2-(4-fluorophenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942229.png)


![2-[(4-bromobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14942247.png)
![4,6-dimethyl-N'-[(E)-(1-methyl-1H-pyrazol-4-yl)methylidene]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B14942258.png)
![2-{2-[4,4,6-Trimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]hydrazino}-1,3-thiazol-4(5H)-one](/img/structure/B14942266.png)
![methyl 4-[({[5-methyl-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B14942268.png)
![3-[4-(Dimethylamino)phenyl]-1-phenyl-3-(phenylsulfanyl)propan-1-one](/img/structure/B14942271.png)

![Ethyl 4-[({4-[(4-methoxyphenyl)amino]piperidin-1-yl}carbonothioyl)amino]benzoate](/img/structure/B14942280.png)

![(4,4-dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinolin-5-yl)(3-methylphenyl)methanone](/img/structure/B14942292.png)

![2-methyl-1-[(4-methylphenyl)sulfanyl]naphtho[1,2,3-cd]indol-6(2H)-one](/img/structure/B14942301.png)
